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Compound of Interest

Compound Name: 2-Cyclopropylmorpholine

CAS No.: 1063734-79-1

Cat. No.: B1424871 Get Quote

Executive Summary
This technical guide provides an in-depth spectroscopic analysis of 2-Cyclopropylmorpholine
(CAS: 1063734-79-1), a critical pharmacophore in modern drug discovery. The cyclopropyl

group acts as a bioisostere for isopropyl or ethyl groups, often improving metabolic stability and

potency, while the morpholine ring enhances water solubility. This document outlines the

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

signatures required for the rigorous identification and quality control of this intermediate.

Chemical Identity & Physicochemical Context[1][2]
[3][4][5][6][7][8][9]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1424871?utm_src=pdf-interest
https://www.benchchem.com/product/b1424871?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1424871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Data

IUPAC Name 2-Cyclopropylmorpholine

CAS Number
1063734-79-1 (Free Base) / 2044705-23-7 (HCl

Salt)

Molecular Formula C₇H₁₃NO

Molecular Weight 127.19 g/mol

Stereochemistry
Contains one chiral center at C2. Typically

supplied as a racemate.

Physical State
Colorless to pale yellow liquid (Free Base);

White solid (HCl salt).

Mass Spectrometry (MS) Analysis[7][10]
Mass spectrometry is the primary tool for confirming molecular weight and analyzing structural

connectivity. For 2-Cyclopropylmorpholine, two ionization modes are relevant: Electrospray

Ionization (ESI) for intact mass confirmation and Electron Impact (EI) for structural elucidation

via fragmentation.

ESI-MS (Soft Ionization)
Primary Signal: The protonated molecular ion

is the dominant species.

Expected m/z: 128.2 Da.

Adducts: Common adducts include

(150.2 Da) and

(166.2 Da), particularly if glass or buffers are involved in sample prep.

EI-MS (Hard Ionization) Fragmentation Pathway
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In Electron Impact (70 eV), the molecule undergoes characteristic fragmentation. The

morpholine ring typically directs cleavage alpha to the nitrogen atom (α-cleavage).

Molecular Ion (

): m/z 127 (often weak intensity).

Base Peak: Loss of the cyclopropyl group or ring opening.

Diagnostic Fragment (m/z 98): Loss of the ethyl/ethylene fragment from the morpholine ring.

Cyclopropylium Ion: m/z 41 (

), highly diagnostic for the cyclopropyl substituent.

Fragmentation Logic Diagram
The following diagram illustrates the theoretical fragmentation pathway used to validate the

structure.
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Caption: Predicted EI-MS fragmentation pathways for 2-Cyclopropylmorpholine showing key

diagnostic ions.

Infrared (IR) Spectroscopy[7][11][12]
IR analysis is essential for confirming functional groups and detecting water contamination (in

the case of the hygroscopic HCl salt).
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Key Diagnostic Bands
Functional Group

Wavenumber
(cm⁻¹)

Intensity Assignment / Notes

N-H Stretch 3300 – 3500 Medium, Broad

Secondary amine

stretch. Absent/shifted

in HCl salt.

C-H Stretch

(Cyclopropyl)
3000 – 3100 Weak

Characteristic C-H

stretch of the strained

cyclopropyl ring (

-like character).

C-H Stretch (Aliphatic) 2800 – 2980 Strong C-H stretching of the

morpholine ring.

C-O-C Stretch 1050 – 1150 Strong
Ether linkage within

the morpholine ring.

Ring Deformation ~1020 Medium
Cyclopropyl ring

breathing mode.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][3][4][6][7][13]
NMR is the definitive method for structural and stereochemical verification. The presence of the

chiral center at C2 renders the protons on the morpholine ring diastereotopic, leading to

complex splitting patterns (ABX or AB systems) rather than simple triplets.

¹H NMR (Proton) Data (400 MHz, CDCl₃)
The spectrum is divided into two distinct regions: the high-field cyclopropyl region and the mid-

field morpholine region.

Cyclopropyl Region (0.0 – 1.0 ppm):
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The high ring strain and magnetic anisotropy of the cyclopropane ring cause significant

shielding.

0.1 – 0.6 ppm: Two multiplets corresponding to the diastereotopic methylene protons (

) of the cyclopropyl ring.

0.7 – 0.9 ppm: Multiplet for the methine proton (

) of the cyclopropyl ring attached to the morpholine.

Morpholine Region (2.5 – 4.0 ppm):

2.6 – 3.0 ppm: Multiplets for the protons alpha to the Nitrogen (

and

). The proton at C2 (chiral center) will likely appear as a distinct multiplet due to coupling
with the cyclopropyl methine.

3.5 – 3.9 ppm: Multiplets for the protons alpha to the Oxygen (

). These are deshielded by the electronegative oxygen.

Table: ¹H NMR Assignment Summary
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Position (ppm) Multiplicity Integral Interpretation

Cyclopropyl-CH₂ 0.2 – 0.6 Multiplet (m) 4H
Highly shielded

ring protons.

Cyclopropyl-CH 0.7 – 0.9 Multiplet (m) 1H
Bridgehead

proton.

Morpholine C2-H 2.8 – 3.1 ddd (approx) 1H

Chiral center;

couples to N-H

and cyclopropyl.

Morpholine N-

CH₂
2.6 – 3.0 Multiplet (m) 2H

Diastereotopic

protons adjacent

to N.

Morpholine O-

CH₂
3.6 – 3.9 Multiplet (m) 4H

Protons adjacent

to O (C3/C5

positions).

Amine N-H 1.5 – 2.0 Broad s 1H

Exchangeable;

shift varies with

concentration/sol

vent.

¹³C NMR (Carbon) Data (100 MHz, CDCl₃)
The ¹³C spectrum confirms the carbon skeleton count (7 unique signals for the racemate).
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Carbon Type (ppm) Assignment

Cyclopropyl CH₂ 2.0 – 5.0

Two distinct signals if

resolution is high, or

overlapping.

Cyclopropyl CH 10.0 – 15.0
Methine carbon of the

cyclopropyl ring.

Morpholine C2 58.0 – 62.0
Chiral carbon; shift influenced

by N and cyclopropyl.

Morpholine C6 (N-C) 45.0 – 47.0 Carbon alpha to Nitrogen.

Morpholine C3/C5 (O-C) 66.0 – 68.0
Carbons alpha to Oxygen

(most deshielded aliphatic).

Structural Elucidation Workflow
The following Graphviz diagram outlines the logic flow for confirming the structure using the

data above.
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Confirmed Structure:
2-Cyclopropylmorpholine

Yes
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Caption: Logic gate workflow for the structural validation of 2-Cyclopropylmorpholine.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1424871?utm_src=pdf-body-img
https://www.benchchem.com/product/b1424871?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1424871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
To ensure reproducibility and data integrity (E-E-A-T), follow these standardized protocols.

Sample Preparation for NMR
Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% TMS as an

internal standard. For HCl salts, Methanol-d₄ (CD₃OD) or DMSO-d₆ is required due to

solubility.

Concentration: Dissolve 5–10 mg of the free base (or 10–15 mg of the salt) in 0.6 mL of

solvent.

Filtration: If the solution is cloudy (common with salts), filter through a small plug of glass

wool into the NMR tube to prevent line broadening.

Sample Preparation for GC-MS
Dilution: Prepare a 1 mg/mL solution in Methanol or Acetonitrile.

Derivatization (Optional): If tailing occurs due to the secondary amine, derivatize with

trifluoroacetic anhydride (TFAA) to improve peak shape.

Column: Use a standard non-polar column (e.g., DB-5ms or HP-5).

Temperature Program: Start at 60°C (hold 2 min), ramp 15°C/min to 250°C.
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To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization of 2-
Cyclopropylmorpholine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1424871#spectroscopic-data-of-2-
cyclopropylmorpholine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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